4-(piperazin-1-yl)butanoic acid dihydrochloride
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Overview
Description
4-(piperazin-1-yl)butanoic acid dihydrochloride is a chemical compound with the molecular formula C8H17ClN2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperazin-1-yl)butanoic acid dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which are then deprotected to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often involving multiple steps of purification and recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(piperazin-1-yl)butanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .
Scientific Research Applications
4-(piperazin-1-yl)butanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is employed in the study of biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: It is used in the production of various pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-(piperazin-1-yl)butanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act on membrane-bound GTPases, leading to the activation of downstream signaling pathways such as the recruitment and activation of Raf, a serine-threonine kinase . These interactions can result in various biological effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,4-bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride
- Cetirizine ethyl ester dihydrochloride
- 4-(4-isopropylpiperazin-1-yl)butanoic acid dihydrochloride
Uniqueness
4-(piperazin-1-yl)butanoic acid dihydrochloride is unique due to its specific structure and the presence of both piperazine and butanoic acid moieties. This combination allows it to participate in a variety of chemical reactions and makes it a versatile compound in research and industrial applications .
Properties
CAS No. |
1312024-01-3 |
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Molecular Formula |
C8H18Cl2N2O2 |
Molecular Weight |
245.14 g/mol |
IUPAC Name |
4-piperazin-1-ylbutanoic acid;dihydrochloride |
InChI |
InChI=1S/C8H16N2O2.2ClH/c11-8(12)2-1-5-10-6-3-9-4-7-10;;/h9H,1-7H2,(H,11,12);2*1H |
InChI Key |
UHLSWCNGGYPFKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCCC(=O)O.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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